molecular formula C34H62O2 B12680477 (2,2-Bis(isotridecyloxy)ethyl)benzene CAS No. 93981-84-1

(2,2-Bis(isotridecyloxy)ethyl)benzene

Cat. No.: B12680477
CAS No.: 93981-84-1
M. Wt: 502.9 g/mol
InChI Key: KITHSISJOGMMAO-UHFFFAOYSA-N
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Description

(2,2-Bis(isotridecyloxy)ethyl)benzene: is an organic compound with the molecular formula C34H62O2 and a molecular weight of 502.85488 g/mol It is characterized by the presence of two isotridecyloxy groups attached to an ethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Bis(isotridecyloxy)ethyl)benzene typically involves the reaction of ethylbenzene with isotridecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:

    Reactants: Ethylbenzene and isotridecanol.

    Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.

    Conditions: Elevated temperatures (around 100-150°C) and the use of solvents like toluene or xylene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,2-Bis(isotridecyloxy)ethyl)benzene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to introduce functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Formation of ketones, aldehydes, and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, chloro, or bromo derivatives.

Scientific Research Applications

Chemistry: (2,2-Bis(isotridecyloxy)ethyl)benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound can be used as a model molecule to study the interactions of similar structures with biological systems

Industry: In the industrial sector, this compound can be used as a plasticizer, lubricant, or surfactant due to its hydrophobic nature and chemical stability.

Mechanism of Action

The mechanism by which (2,2-Bis(isotridecyloxy)ethyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that interact with other molecules. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    Ethylbenzene: A simpler analog without the isotridecyloxy groups.

    (2,2-Bis(alkyloxy)ethyl)benzene: Compounds with different alkyl groups instead of isotridecyloxy.

    (2,2-Bis(methoxy)ethyl)benzene: A compound with methoxy groups instead of isotridecyloxy.

Uniqueness: (2,2-Bis(isotridecyloxy)ethyl)benzene is unique due to the presence of long-chain isotridecyloxy groups, which impart distinct physical and chemical properties. These groups enhance the compound’s hydrophobicity and chemical stability, making it suitable for specific industrial applications.

Properties

CAS No.

93981-84-1

Molecular Formula

C34H62O2

Molecular Weight

502.9 g/mol

IUPAC Name

2,2-bis(11-methyldodecoxy)ethylbenzene

InChI

InChI=1S/C34H62O2/c1-31(2)24-18-13-9-5-7-11-15-22-28-35-34(30-33-26-20-17-21-27-33)36-29-23-16-12-8-6-10-14-19-25-32(3)4/h17,20-21,26-27,31-32,34H,5-16,18-19,22-25,28-30H2,1-4H3

InChI Key

KITHSISJOGMMAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(CC1=CC=CC=C1)OCCCCCCCCCCC(C)C

Origin of Product

United States

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